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Compound of Interest

Compound Name: 2-Phenoxypropanol

Cat. No.: B1215183

For researchers and professionals in drug development and chemical synthesis, unambiguous
structural elucidation is paramount. While 1D Nuclear Magnetic Resonance (NMR) provides
essential information, complex molecules or the presence of isomers often require more
advanced techniques. This guide provides an objective comparison of two-dimensional (2D)
NMR experiments—COSY, HSQC, and HMBC—to validate the structure of 2-
phenoxypropanol, distinguishing it from its isomer, 1-phenoxy-2-propanol.

The structure of 2-phenoxypropanol, with the IUPAC name 2-phenoxypropan-1-ol, is

confirmed by establishing the precise connectivity between the phenoxy group and the
propanol backbone. 2D NMR accomplishes this by revealing through-bond correlations
between nuclei.

Structure for Analysis:
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Figure 1: Structure of 2-phenoxypropanol with atom numbering for NMR assignment.
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Quantitative NMR Data Summary

The following table summarizes representative 1H and 13C NMR chemical shifts for 2-
phenoxypropanol. These values are based on spectral database information and typical
chemical shift ranges for the functional groups present.

'H Chemical 13C Chemical Multiplicity /

Atom Number Atom Type . .
Shift (6, ppm) Shift (6, ppm) Notes

1 -CHs ~1.25 ~16.5 Doublet

2 -CH- ~4.40 ~75.0 Multiplet

3 -CH20H ~3.70 ~67.0 Multiplet

4 -OH Variable - Singlet (broad)
5 C (ipso) - ~158.5 Quaternary

6, 10 CH (ortho) ~6.95 ~114.5 Doublet

7,9 CH (meta) ~7.30 ~129.5 Triplet

8 CH (para) ~7.00 ~121.0 Triplet

2D NMR Correlation Analysis
COSY: Mapping the Proton Spin System

Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons coupled
to each other, typically through two or three bonds (2JHH, 3JHH). For 2-phenoxypropanol,
COSY is essential for confirming the integrity of the propane-1,2-diol fragment.

Expected Correlations:
e The methyl protons (H1) will show a correlation to the methine proton (H2).

e The methine proton (H2) will show correlations to both the methyl protons (H1) and the
methylene protons (H3).

o The methylene protons (H3) will correlate with the methine proton (H2).
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e Within the aromatic ring, ortho protons (H6/H10) will correlate with meta protons (H7/H9),
and meta protons will correlate with the para proton (H8).

Phenoxy Fragment

H6/10 H7/9 H8

(~6.95 ppm) (~7.30 ppm) (~7.00 ppm)

Propanol Fragment

H2
(~4.40 ppm)

Click to download full resolution via product page

COSY correlations for 2-phenoxypropanol.

HSQC: Direct Proton-Carbon Connectivity

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all carbons that
are directly attached to a proton (one-bond *tJCH correlation).[1] This is crucial for assigning the
carbon signals based on their attached, and often more easily assigned, proton signals.

Expected Correlations:

H1 (~1.25 ppm) will correlate with C1 (~16.5 ppm).

H2 (~4.40 ppm) will correlate with C2 (~75.0 ppm).

H3 (~3.70 ppm) will correlate with C3 (~67.0 ppm).

H6/10 (~6.95 ppm) will correlate with C6/10 (~114.5 ppm).
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e H7/9 (~7.30 ppm) will correlate with C7/9 (~129.5 ppm).
e H8 (~7.00 ppm) will correlate with C8 (~121.0 ppm).
e Quaternary carbon C5 will not show a signal in the HSQC spectrum.

HSQC (1JCH) correlations for 2-phenoxypropanol.

HMBC: Long-Range Connectivity for Structural
Assembly

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for
assembling molecular fragments. It shows correlations between protons and carbons that are
two or three bonds apart (2(JCH, 3JCH).[2] This allows for the connection of the phenoxy and
propanol moieties and confirms the substitution pattern.

Key Expected Correlations:

e H2 to C5 (3JCH): This is the most critical correlation. The methine proton (H2) showing a
correlation to the ipso-carbon (C5) of the aromatic ring unambiguously confirms that the
oxygen is attached to C2 of the propanol chain.

e H3to C2 (2JCH): Confirms the connection between the methylene and methine carbons.
e H1 to C2 (2JCH): Confirms the connection between the methyl and methine carbons.

e H6/10 to C5 (2JCH): Confirms the ortho position relative to the ether linkage.
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Key HMBC correlations for 2-phenoxypropanol.
Experimental Protocols

Detailed methodologies are provided below for acquiring high-quality 2D NMR data. These are

general protocols and may require optimization based on the specific instrument and sample
concentration.

Sample Preparation
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» Dissolution: Dissolve 5-10 mg of 2-phenoxypropanol in ~0.6 mL of a deuterated solvent
(e.g., CDCIs).

e Transfer: Transfer the solution to a 5 mm NMR tube.

« Filtration (Optional): If the solution contains particulate matter, filter it through a pipette with a
small cotton or glass wool plug.

COSY (Correlation Spectroscopy)

e Pulse Program:cosygpgf (or equivalent gradient-selected, phase-sensitive sequence).

e Setup: Acquire a standard 1D *H spectrum. Set the spectral width (SW) to encompass all
proton signals (~10 ppm).

e Acquisition Parameters:

[¢]

TD (F2): 2048 points.

[¢]

NS (Number of Scans): 2-4 per increment.

[e]

DS (Dummy Scans): 16.

o

NI (Increments in F1): 256-512.

[¢]

D1 (Relaxation Delay): 1.5-2.0 s.

o Processing: Apply a sine-squared window function in both dimensions and perform a 2D
Fourier transform. Symmetrize the spectrum if necessary.

HSQC (Heteronuclear Single Quantum Coherence)

» Pulse Program:hsqgcedetgpsisp2.2 (or equivalent edited, gradient-selected sequence for
multiplicity information).

e Setup: Use the same 'H spectral width as the COSY. For the 13C dimension (F1), set the
spectral width to cover the expected range (~160 ppm). Center the 13C frequency (O2P)
around 80-90 ppm.
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e Acquisition Parameters:

o

TD (F2): 1024 points.

[¢]

NS (Number of Scans): 4-8 per increment.

[e]

NI (Increments in F1): 256.

[e]

D1 (Relaxation Delay): 1.5 s.

(¢]

1JCH Coupling Constant: Set to an average value of 145 Hz.

e Processing: Apply a sine-squared window function in F2 and a sine window function in F1.
Perform a 2D Fourier transform. The use of an edited pulse sequence will result in CH/CHs
peaks having a different phase (e.g., positive) than CHz peaks (e.g., negative).[2]

HMBC (Heteronuclear Multiple Bond Correlation)

o Pulse Program:hmbcgplpndgf (or equivalent gradient-selected, long-range sequence).

e Setup: Use the same *H spectral width. For the 3C dimension (F1), set the spectral width to
cover the full range, including quaternary carbons (~220 ppm).

e Acquisition Parameters:

[¢]

TD (F2): 2048 points.

[¢]

NS (Number of Scans): 8-16 per increment.

[e]

NI (Increments in F1): 256-400.

o

D1 (Relaxation Delay): 1.5-2.0 s.

[¢]

Long-Range Coupling Constant ("JCH): Optimized for a value of 8 Hz, which is a good
compromise for detecting 2- and 3-bond correlations.[2]

e Processing: Apply a sine-squared window function in both dimensions and perform a 2D
Fourier transform.
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Conclusion

The combined application of COSY, HSQC, and HMBC experiments provides a comprehensive
and unambiguous validation of the 2-phenoxypropanol structure.

e COSY confirms the proton connectivity within the propanol and phenyl fragments
independently.

e HSQC assigns each protonated carbon by linking it to its attached proton.

 HMBC serves as the definitive tool, connecting the molecular fragments and establishing the
precise point of attachment. The key H2-C5 correlation definitively proves the 2-phenoxy
substitution pattern, effectively ruling out the 1-phenoxy isomer.

This multi-faceted approach ensures a high degree of confidence in the structural assignment,
a critical requirement for regulatory submission, publication, and all stages of scientific
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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